molecular formula C12H14FNO2 B3223905 4-(2-Fluorophenyl)piperidine-4-carboxylic acid CAS No. 1226211-99-9

4-(2-Fluorophenyl)piperidine-4-carboxylic acid

Cat. No.: B3223905
CAS No.: 1226211-99-9
M. Wt: 223.24 g/mol
InChI Key: JDHPMZORPOCCEF-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a piperidine ring, capped with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring. One common method is the reaction of 2-fluorobenzonitrile with piperidine in the presence of a strong base, followed by hydrolysis to yield the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: The fluorophenyl group can be reduced to form a less fluorinated derivative.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Amides and esters from oxidation reactions.

  • Less fluorinated derivatives from reduction reactions.

  • Substituted piperidine derivatives from nucleophilic substitution reactions.

Scientific Research Applications

4-(2-Fluorophenyl)piperidine-4-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2-Fluorophenyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid

  • 2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid

Properties

IUPAC Name

4-(2-fluorophenyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-4-2-1-3-9(10)12(11(15)16)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHPMZORPOCCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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